[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is known for its diverse biological activities and is often used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of mechanochemical methods has also been explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: Sodium borohydride
Substitution: Halogenated derivatives
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby modulating various biological processes . The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Similar in structure but differs in the position of nitrogen atoms.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Contains a methyl group at the 5th position.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific biological activities and its ability to act as an inhibitor for multiple enzymes. Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H6BrN3O |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C6H5N3O.BrH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H |
InChI Key |
WOFBBTISIKYGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)N=CN2.Br |
Origin of Product |
United States |
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